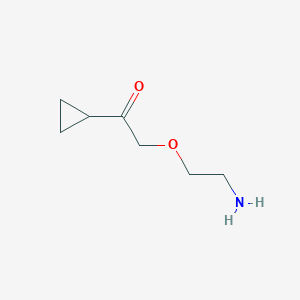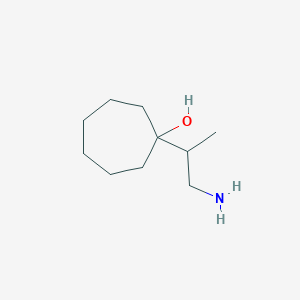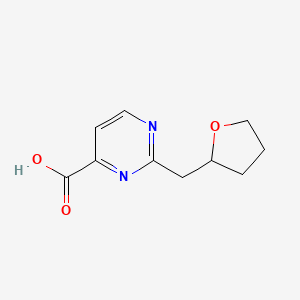![molecular formula C14H19NO3 B13157642 (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes an ethylphenyl group attached to a formamido moiety and a methylbutanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Attachment of the Formamido Group: The ethylphenyl group is then reacted with formamide under acidic conditions to form the formamido derivative.
Formation of the Methylbutanoic Acid Backbone: This involves the reaction of the formamido derivative with a suitable precursor, such as a methylbutanoic acid derivative, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the formamido group or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(3-ethylpiperidin-3-yl)formamido]-4-methylpentanoic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group with a formamido moiety and a methylbutanoic acid backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
(2S)-2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
OPPMQFXQMJPMMZ-LBPRGKRZSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)

![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)




![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)

